1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid

Vue d'ensemble

Description

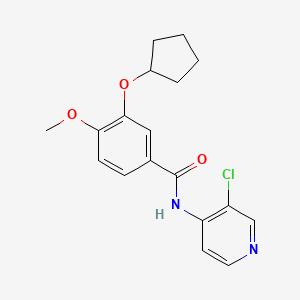

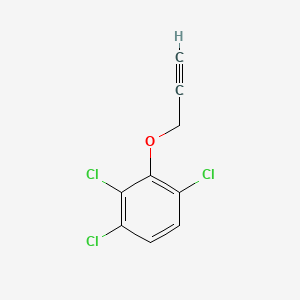

L'acide 1-benzoyl-5-méthoxy-2-méthylindole-3-acétique est un composé organique synthétique de formule moléculaire C19H17NO4 et d'une masse moléculaire de 323,34 g/mol . Il est connu pour son potentiel en tant qu'inhibiteur de la protéine 1 associée à la résistance aux médicaments multiples (MRP1), ce qui en fait un sujet d'intérêt dans la recherche pharmaceutique .

Mécanisme D'action

Target of Action

The primary target of 1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid is the multidrug resistance-associated protein 1 (MRP1) . MRP1 is a protein that plays a crucial role in the efflux of drugs and toxins from cells, contributing to multidrug resistance in cancer cells.

Mode of Action

This compound acts as a putative inhibitor of MRP1 . By inhibiting MRP1, it can potentially increase the intracellular concentration of certain drugs, enhancing their therapeutic efficacy.

Pharmacokinetics

It is known that the compound isslightly soluble in water (<0.17 mg/mL) but has a higher solubility in DMSO (38 mg/mL) . These solubility properties could impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the action, efficacy, and stability of this compound. For instance, its solubility in water and DMSO suggests that it might be more effective in certain environments. Additionally, it should be stored at a temperature of 2-8°C to maintain its stability.

Analyse Biochimique

Biochemical Properties

It is known to be a putative inhibitor of multidrug resistance-associated protein 1 (MRP1) . This suggests that it may interact with this protein and potentially other biomolecules in biochemical reactions.

Molecular Mechanism

As a putative inhibitor of MRP1 , it may exert its effects at the molecular level through binding interactions with this protein, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Méthodes De Préparation

La synthèse de l'acide 1-benzoyl-5-méthoxy-2-méthylindole-3-acétique implique généralement plusieurs étapes :

Matières premières : La synthèse commence par la sélection de matières premières appropriées, telles que des dérivés de l'indole.

Conditions de réaction : Les conditions de réaction comprennent souvent l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter la réaction.

Voies de synthèse :

Production industrielle : Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, y compris le contrôle de la température et les étapes de purification telles que la recristallisation.

Analyse Des Réactions Chimiques

L'acide 1-benzoyl-5-méthoxy-2-méthylindole-3-acétique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs pour produire des dérivés réduits.

Substitution : Des réactions de substitution, telles que la substitution nucléophile, peuvent se produire à des positions spécifiques sur le cycle indole.

Réactifs et conditions courants : Les réactifs courants comprennent des agents oxydants tels que le permanganate de potassium et des agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

L'acide 1-benzoyl-5-méthoxy-2-méthylindole-3-acétique présente plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans la synthèse organique et les études de mécanisme réactionnel.

Industrie : Il peut être utilisé dans le développement de nouveaux médicaments et comme composé de référence en chimie analytique.

Mécanisme d'action

Le mécanisme d'action de l'acide 1-benzoyl-5-méthoxy-2-méthylindole-3-acétique implique son interaction avec la protéine 1 associée à la résistance aux médicaments multiples (MRP1). En inhibant MRP1, le composé peut potentiellement améliorer l'efficacité des agents chimiothérapeutiques en empêchant l'efflux des médicaments des cellules cancéreuses . Cette inhibition se produit par liaison à des sites spécifiques sur la protéine MRP1, bloquant ainsi sa fonction .

Applications De Recherche Scientifique

1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid has several scientific research applications:

Chemistry: It is used as a model compound in organic synthesis and reaction mechanism studies.

Comparaison Avec Des Composés Similaires

L'acide 1-benzoyl-5-méthoxy-2-méthylindole-3-acétique peut être comparé à d'autres composés similaires :

Indométacine : Ce composé est un analogue N-benzoylé de l'indométacine, un anti-inflammatoire non stéroïdien (AINS) bien connu.

Autres dérivés de l'indole : Des composés similaires comprennent d'autres dérivés de l'indole avec des substituants variés, qui peuvent présenter des activités biologiques et des propriétés pharmacologiques différentes.

Propriétés

IUPAC Name |

2-(1-benzoyl-5-methoxy-2-methylindol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-12-15(11-18(21)22)16-10-14(24-2)8-9-17(16)20(12)19(23)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVVFSZNIUHMEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400323 | |

| Record name | 1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1601-19-0 | |

| Record name | 1-Benzoyl-5-methoxy-2-methyl-1H-indole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1601-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.